15S-hydroxy-8Z,11Z,13E-eicosatrienoic acid
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Overview
Description
15S-hydroxy-8Z,11Z,13E-eicosatrienoic acid is a hydroxy-trienoic acid derived from dihomo-γ-linolenic acid. It is a member of the eicosanoid family, which are signaling molecules derived from polyunsaturated fatty acids. This compound is known for its role in various biological processes, including inflammation and cell signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions
15S-hydroxy-8Z,11Z,13E-eicosatrienoic acid can be synthesized through the lipoxygenation of dihomo-γ-linolenic acid. The reaction typically involves the use of lipoxygenase enzymes, which catalyze the addition of oxygen to the fatty acid substrate. The reaction conditions often include a buffered aqueous solution at a pH optimal for the enzyme activity, typically around pH 7.4 .
Industrial Production Methods
Industrial production of this compound involves the large-scale fermentation of microorganisms genetically engineered to express lipoxygenase enzymes. The fermentation process is carried out in bioreactors under controlled conditions of temperature, pH, and oxygen supply to maximize the yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
15S-hydroxy-8Z,11Z,13E-eicosatrienoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form hydroperoxides.
Reduction: It can be reduced to form dihydroxy derivatives.
Substitution: It can undergo substitution reactions where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of lipoxygenase enzymes.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products Formed
Oxidation: Hydroperoxyeicosatrienoic acids.
Reduction: Dihydroxy-eicosatrienoic acids.
Substitution: Substituted eicosatrienoic acids with different functional groups.
Scientific Research Applications
15S-hydroxy-8Z,11Z,13E-eicosatrienoic acid has several scientific research applications:
Chemistry: It is used as a standard in analytical chemistry for the study of lipid oxidation products.
Biology: It is studied for its role in cell signaling and inflammation.
Medicine: It is investigated for its potential therapeutic effects in inflammatory diseases and cancer.
Mechanism of Action
15S-hydroxy-8Z,11Z,13E-eicosatrienoic acid exerts its effects by binding to specific receptors on the cell surface, such as peroxisome proliferator-activated receptors. This binding activates signaling pathways that regulate gene expression, leading to anti-inflammatory and pro-apoptotic effects. The compound also inhibits the activity of enzymes such as cyclooxygenase and lipoxygenase, reducing the production of pro-inflammatory eicosanoids .
Comparison with Similar Compounds
Similar Compounds
15S-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid: Another eicosanoid with similar anti-inflammatory properties.
15S-hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid: A related compound with additional double bonds, leading to different biological activities.
Uniqueness
15S-hydroxy-8Z,11Z,13E-eicosatrienoic acid is unique due to its specific structure, which allows it to interact with different molecular targets compared to other eicosanoids. Its ability to inhibit both cyclooxygenase and lipoxygenase enzymes makes it a potent anti-inflammatory agent .
Properties
CAS No. |
13-16-1 |
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Molecular Formula |
C20H34O3 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
(8Z,11Z,13E,15S)-15-hydroxyicosa-8,11,13-trienoic acid |
InChI |
InChI=1S/C20H34O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,9,11,14,17,19,21H,2-3,6-8,10,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,11-9-,17-14+/t19-/m0/s1 |
InChI Key |
IUKXMNDGTWTNTP-OAHXIXLCSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C=C\C/C=C\CCCCCCC(=O)O)O |
SMILES |
CCCCCC(C=CC=CCC=CCCCCCCC(=O)O)O |
Canonical SMILES |
CCCCCC(C=CC=CCC=CCCCCCCC(=O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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